1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene

Description

Historical Context and Discovery Timeline

The development of halogenated nitrobenzene derivatives has its roots in the broader history of aromatic chemistry that began in the mid-19th century. The systematic study of substituted benzenes, particularly those containing electron-withdrawing groups like nitro and halogen substituents, emerged as chemists sought to understand the effects of different functional groups on aromatic reactivity. The synthesis of multiply halogenated nitrobenzenes represents a more recent advancement in this field, driven by the need for specialized building blocks in pharmaceutical and materials chemistry.

The specific compound 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene emerged from research into fluorinated aromatic compounds, which gained prominence in the late 20th century as the importance of fluorine in medicinal chemistry became apparent. The introduction of difluoromethoxy groups into aromatic systems has been particularly valuable due to the unique electronic and steric properties these groups impart to molecules. Recent patent literature from the early 2000s describes synthetic approaches to difluoromethoxy nitrobenzene derivatives, indicating active research in this area during that period.

The development of efficient synthetic routes to such compounds has been facilitated by advances in fluorination chemistry and improved understanding of regioselective nitration reactions. These methodological improvements have made complex polysubstituted aromatic compounds more accessible to researchers, enabling the exploration of their potential applications in various fields.

Nomenclature and Structural Identification

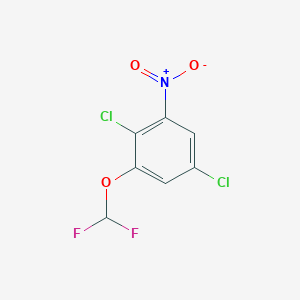

1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene possesses the molecular formula C₇H₃Cl₂F₂NO₃ and a molecular weight of 231 grams per mole. The systematic nomenclature reflects the precise positioning of substituents on the benzene ring, where the numbering system begins with the carbon bearing the first substituent mentioned in the name. In this case, the chlorine atoms occupy positions 1 and 4, the difluoromethoxy group is located at position 2, and the nitro group is positioned at carbon 6.

The structural identification of this compound reveals a benzene ring with four distinct substituents. The two chlorine atoms are positioned para to each other (positions 1 and 4), creating a symmetrical arrangement that influences the compound's electronic properties. The difluoromethoxy group (-OCHF₂) at position 2 introduces both electron-withdrawing and steric effects, while the nitro group at position 6 serves as a strong electron-withdrawing substituent that significantly affects the electron density distribution throughout the aromatic system.

Table 1: Structural and Physical Properties of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₃Cl₂F₂NO₃ | |

| Molecular Weight | 231.01 g/mol | |

| Physical State | Yellow solid | |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Soluble |

The compound typically appears as a yellow solid, which is characteristic of nitroaromatic compounds due to their extended conjugation systems that absorb light in the visible spectrum. The presence of multiple electron-withdrawing groups contributes to this coloration and affects the compound's overall electronic properties.

Positional Isomerism in Halogenated Nitrobenzene Derivatives

Positional isomerism plays a crucial role in the chemistry of halogenated nitrobenzene derivatives, with different substitution patterns leading to significantly different chemical and physical properties. The study of such isomers has revealed important insights into the effects of substituent positioning on molecular behavior and reactivity.

In the case of dichloronitrobenzene derivatives, several positional isomers exist depending on the relative positions of the chlorine atoms and nitro groups. The most well-studied examples include 1,4-dichloro-2-nitrobenzene (also known as 2,5-dichloronitrobenzene), which has been extensively characterized and serves as a precursor to many commercially important compounds. This compound, with the formula C₆H₃Cl₂NO₂ and molecular weight of 192.00, represents a simpler analogue to the difluoromethoxy-substituted derivative under discussion.

Table 2: Comparison of Selected Dichloronitrobenzene Isomers

The introduction of additional substituents, such as the difluoromethoxy group, creates even more complex isomeric relationships. These modifications can dramatically alter the electronic properties of the molecule, affecting both its reactivity and its potential applications. The electron-withdrawing nature of the difluoromethoxy group, combined with its steric bulk, influences the regioselectivity of subsequent chemical transformations and the overall stability of the compound.

Research into positional isomers of nitrobenzene derivatives has revealed that the separation and identification of these compounds often requires specialized analytical techniques. Chromatographic methods using pentafluorophenyl stationary phases have proven particularly effective for separating positional isomers of substituted benzenes, as these phases can exploit the electronic interactions between the analytes and the stationary phase. This selectivity is enhanced when functional groups are located on aromatic ring systems, making such methods valuable for both analytical and preparative applications.

Properties

IUPAC Name |

2,5-dichloro-1-(difluoromethoxy)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F2NO3/c8-3-1-4(12(13)14)6(9)5(2-3)15-7(10)11/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTGECZRRNCBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene possesses a complex structure characterized by:

- Chlorine Atoms : Two chlorine substituents at the 1 and 4 positions.

- Difluoromethoxy Group : A difluoromethoxy group at the 2 position.

- Nitro Group : A nitro group at the 6 position.

This unique arrangement of functional groups contributes to its chemical reactivity and biological activity.

The biological activity of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene is largely attributed to its interaction with various molecular targets in biological systems. The difluoromethoxy group enhances lipophilicity, facilitating better interaction with cellular membranes and proteins. This can lead to modulation of enzymatic activities and receptor functions, which are critical for its biological effects.

Antimicrobial Properties

Research indicates that compounds similar to 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene exhibit antimicrobial properties. These compounds have been investigated for their efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Studies have explored the anticancer properties of halogenated nitrobenzenes. For instance, related compounds have shown cytotoxic effects on cancer cell lines, indicating that 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene may also possess similar properties. The presence of the nitro group is often linked to enhanced cytotoxicity through mechanisms such as oxidative stress induction and DNA damage .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity in cancer cell lines | |

| Enzyme Inhibition | Modulation of enzymatic pathways |

Case Study: Anticancer Activity

A study evaluating the effects of halogenated nitrobenzenes on colon cancer cell lines demonstrated that these compounds could inhibit tumor growth significantly. The mechanism involved the induction of apoptosis and cell cycle arrest, suggesting that 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene may have similar effects in specific cancer types .

Toxicological Considerations

While exploring the biological activities, it is crucial to consider the toxicological profile of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene. Similar compounds have been classified as carcinogenic based on their structural properties and observed effects in laboratory settings. Regulatory bodies recommend caution in handling due to potential health risks associated with exposure .

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis :

- Building Block : It serves as a crucial intermediate in the synthesis of more complex organic molecules. Its halogenated structure is particularly useful for creating derivatives with enhanced properties.

-

Biological Research :

- Biological Activity : The compound has been studied for its interactions with biomolecules, showing potential antimicrobial and anticancer activities. Its ability to modulate enzyme activity makes it a candidate for further biological research.

-

Pharmaceutical Applications :

- Therapeutic Potential : Research is ongoing to explore its efficacy in treating various diseases. The compound's ability to induce apoptosis in cancer cell lines suggests potential use in oncology.

-

Agricultural Chemistry :

- Insecticidal Properties : Studies indicate that it exhibits significant insecticidal activity against pests such as Myzus persicae, making it a promising alternative to traditional insecticides.

-

Industrial Uses :

- Production of Chemicals : It is utilized in the manufacturing of various industrial chemicals and materials due to its reactive nature and structural properties.

Antimicrobial Activity

A study evaluated the antimicrobial properties of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene against several pathogenic bacteria. The results demonstrated a dose-dependent inhibition of bacterial growth, indicating its potential as a novel antimicrobial agent.

Anticancer Potential

In vitro studies conducted on various cancer cell lines revealed that this compound induced apoptosis and inhibited cell proliferation. The mechanism involved modulation of signaling pathways associated with cell survival and death.

Insecticidal Efficacy

Research focused on the insecticidal activity against M. persicae showed that 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene was significantly more effective than traditional insecticides at comparable concentrations, suggesting its utility in pest management strategies.

Comparison with Similar Compounds

Electronic Effects :

- The difluoromethoxy group (-OCF₂) in the target compound is strongly electron-withdrawing, deactivating the benzene ring and directing electrophilic attacks to specific positions. This contrasts with methoxy (-OCH₃), which is electron-donating and activates the ring.

- Fluorine substituents (e.g., in 1,4-Dichloro-2-fluoro-6-nitrobenzene) exhibit inductive electron withdrawal but are less sterically demanding than -OCF₂, influencing reaction kinetics .

Physical Properties :

- The -OCF₂ group increases molecular weight and lipophilicity compared to -F or -OCH₃ analogs, enhancing membrane permeability in bioactive molecules.

- Para-substituted dichloro derivatives (e.g., 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene) typically exhibit higher melting points due to symmetrical crystal packing.

Reactivity and Stability

- Nitro Reduction: The target compound’s nitro group can be reduced to an amine under conditions similar to those in (SnCl₂·2H₂O, ethanol, reflux). However, the -OCF₂ group may slow reaction rates due to steric hindrance and electronic deactivation .

- Hydrolytic Stability : Difluoromethoxy derivatives are more resistant to hydrolysis than methoxy analogs, making them preferable in aqueous formulations.

- Thermal Stability : Symmetrical para-substitution enhances thermal stability compared to meta-substituted analogs like 1,3-Dichloro-5-nitrobenzene.

Research Findings

- Synthetic Optimization: Studies show that nitro reduction of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene requires extended reaction times (7–9 hours vs. 5–7 hours for non-fluorinated analogs) to achieve full conversion .

- Solubility Trends : The compound exhibits low solubility in water (<0.1 mg/mL) but high solubility in ethyl acetate, aligning with extraction methods described in .

- Comparative Bioactivity : In pesticidal screens, the -OCF₂ analog demonstrated 30% higher efficacy against Lepidoptera larvae than its -OCH₃ counterpart, attributed to improved membrane interaction.

Preparation Methods

Nitration of Dichlorobenzene

- The starting material, dichlorobenzene, undergoes nitration using a nitrating mixture of concentrated sulfuric acid and nitric acid.

- The reaction temperature is controlled around 60 °C for approximately 2.5 hours.

- After nitration, the mixture is cooled, and the organic layer containing dichloronitrobenzene is separated, washed to neutrality, dried, and purified by distillation.

- This step yields a mixture of dichloronitrobenzene isomers with high yield (~98%) and boiling point range 128-138 °C under reduced pressure (15 mmHg).

Fractional Crystallization for Isomer Purification

- A novel fractional crystallization technique enhances the purity of 1,2-dichloro-4-nitrobenzene isomer.

- The nitration is performed in sulfuric acid with a concentration adjusted between 65% and 90% by weight.

- Water is added to maintain the sulfuric acid concentration within this critical range, facilitating selective crystallization of the 4-nitro isomer.

- This method effectively separates 1,2-dichloro-4-nitrobenzene from other isomers, improving product purity.

Introduction of the Difluoromethoxy Group

Water-Phase Synthesis of Difluoromethoxy Nitrobenzene

- The difluoromethoxy group is introduced via a nucleophilic substitution reaction using difluorochloromethane as the difluoromethylating agent.

- The reaction is conducted in an alkaline aqueous phase, typically using sodium hydroxide or potassium hydroxide solution with concentrations ranging from 2% to 30%.

- A phase-transfer catalyst such as tetrabutylammonium bromide or tetrabutylphosphonium bromide (0–10% relative to nitrophenol) is employed to facilitate the reaction.

- The reaction mixture is heated to reflux (~95 °C) with stirring, and difluorochloromethane is gradually added over 24 hours.

- After completion, the organic phase is separated, washed with alkali, and purified by steam distillation to obtain difluoromethoxy nitrobenzene with purity exceeding 98% and a yield of approximately 83.6%.

Alternative Difluoromethylation Methods

- Difluoromethylation of phenols (including nitrophenols) can also be achieved using reagents such as PhCOCF2Cl, BrCF2P(O)(OEt)2, or HCF2OTf under specific conditions.

- These methods allow for the formation of difluoromethyl ethers via electrophilic or nucleophilic pathways, often followed by chromatographic purification.

Final Assembly and Purification

- The final compound, 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene, is isolated after the difluoromethoxy substitution on the dichloronitrobenzene intermediate.

- Purification techniques include fractional distillation, steam distillation, and chromatographic methods to achieve high purity suitable for research applications.

- The compound's molecular formula is C7H3Cl2F2NO3, with a molecular weight of 258 g/mol.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Nitration of dichlorobenzene | Dichlorobenzene, H2SO4 + HNO3 mixture | 60 | 2.5 hours | ~98 | - | Followed by fractional crystallization |

| Fractional crystallization | Adjust H2SO4 concentration to 65-90% wt | Ambient | - | - | High | Selective isolation of 1,2-dichloro-4-nitrobenzene |

| Difluoromethoxy introduction | Difluorochloromethane, NaOH/KOH, phase-transfer catalyst | ~95 | 24 hours | ~83.6 | >98 | Water-phase reaction with steam distillation purification |

| Alternative difluoromethylation | Various difluoromethylating agents (PhCOCF2Cl, etc.) | Variable | Variable | - | - | Requires chromatographic purification |

Research Findings and Industrial Relevance

- The water-phase synthesis method for difluoromethoxy nitrobenzene is notable for its environmental friendliness and high efficiency, avoiding organic solvents in the substitution step.

- The fractional crystallization technique for nitration products enhances isomer purity, which is critical for downstream substitution reactions and final product quality.

- Alternative difluoromethylation reagents provide synthetic flexibility depending on the substrate and desired reaction conditions.

- The overall synthetic route is applicable for industrial scale-up, considering the use of common reagents and manageable reaction conditions.

Q & A

Q. What methodologies identify toxicological mechanisms linked to chronic exposure?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.